molecular formula C5H3BCl3NO2 B6304241 2,3,4-Trichloropyridine-5-boronic acid CAS No. 2121514-79-0

2,3,4-Trichloropyridine-5-boronic acid

Cat. No. B6304241
CAS RN: 2121514-79-0
M. Wt: 226.3 g/mol
InChI Key: CYWRKRIJHLOCPP-UHFFFAOYSA-N
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Description

2,3,4-Trichloropyridine-5-boronic acid is a chemical compound with the molecular formula C5H3BCl3NO2 . It is a solid substance and is often used in the field of chemistry due to its potential applications in various industries.


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3BCl3NO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1,11-12H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Borinic acids, including this compound, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . They have been shown to catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 226.25 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Multidisciplinary Applications

2,3,4-Trichloropyridine-5-boronic acid and its derivatives are crucial in the field of chemistry, biology, and material sciences. Boron(III) complexes, often derived from boronic acids, find applications in organic electronics, photonics, sensing, and imaging probes for biomedical purposes. These compounds' synthesis often employs boronic acids due to their capability of stabilizing the chelate ligand and enhancing π-conjugation, which is vital in luminescent materials and biomedical imaging probes (Sadu et al., 2017).

Boronic Acid in Organic Chemistry

Boronic acids play a pivotal role in organic reactions, such as the Suzuki-Miyaura cross-coupling, which is a cornerstone method in organic chemistry for the synthesis of biaryls. The presence of halopyridinylboronic acids, like this compound, allows for the generation of highly functionalized heteroarylpyridine derivatives, which are significant in the development of new chemical entities (Bouillon et al., 2002).

Catalytic and Enantioselective Reactions

Boronic acids have been extensively utilized in catalysis, offering pathways to enantioselective reactions. For instance, in the synthesis of densely functionalized cyclohexanes, boronic acids serve as catalysts to facilitate specific reactions. This usage underscores their versatility in synthetic organic chemistry (Hashimoto et al., 2015).

Fluorescent Chemosensors

In the development of fluorescent chemosensors, boronic acids, including derivatives of this compound, are significant. These compounds can bind with certain biomolecules, making them useful in the detection of biological substances important for disease diagnosis and treatment. Their interaction with specific molecules alters their fluorescence properties, which is crucial in biomedical sensing applications (Huang et al., 2012).

Material Sciences and Electronics

In material sciences and electronics, boronic acid derivatives exhibit properties that make them suitable for use in optoelectronic devices. Their ability to form stable complexes and participate in various chemical reactions renders them integral to the development of novel materials with specific electronic and optical properties (Jäkle, 2006).

Safety and Hazards

The safety information for 2,3,4-Trichloropyridine-5-boronic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

(4,5,6-trichloropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BCl3NO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWRKRIJHLOCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C(=C1Cl)Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BCl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247120
Record name Boronic acid, B-(4,5,6-trichloro-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121514-79-0
Record name Boronic acid, B-(4,5,6-trichloro-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(4,5,6-trichloro-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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